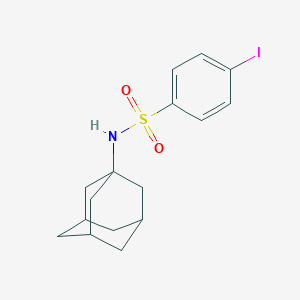

N-(1-adamantyl)-4-iodobenzenesulfonamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(1-adamantyl)-4-iodobenzenesulfonamide, also known as SITS, is a sulfonamide derivative that has been widely used in scientific research. It was first synthesized in the 1970s and has since been used in a variety of applications, including as a tool for investigating ion transport mechanisms and as a fluorescent probe for monitoring protein-protein interactions. In

科学研究应用

N-(1-adamantyl)-4-iodobenzenesulfonamide has been used in a variety of scientific research applications, including as a tool for investigating ion transport mechanisms. One of the main uses of N-(1-adamantyl)-4-iodobenzenesulfonamide is as an inhibitor of the anion exchanger (AE) family of proteins. AE proteins are responsible for transporting bicarbonate and chloride ions across cell membranes, and N-(1-adamantyl)-4-iodobenzenesulfonamide has been shown to inhibit their activity. This inhibition has been used to investigate the role of AE proteins in various physiological processes, including acid-base balance, renal function, and pancreatic secretion.

N-(1-adamantyl)-4-iodobenzenesulfonamide has also been used as a fluorescent probe for monitoring protein-protein interactions. The sulfonamide group of N-(1-adamantyl)-4-iodobenzenesulfonamide can form hydrogen bonds with amino acid residues on the surface of proteins, and this interaction can be detected by changes in the fluorescence of N-(1-adamantyl)-4-iodobenzenesulfonamide. This property has been used to study the interactions between proteins involved in various biological processes, including signal transduction, protein folding, and protein degradation.

作用机制

The mechanism of action of N-(1-adamantyl)-4-iodobenzenesulfonamide as an inhibitor of AE proteins is based on its ability to bind to the transport site of the protein. The sulfonamide group of N-(1-adamantyl)-4-iodobenzenesulfonamide can form hydrogen bonds with amino acid residues in the transport site, and this binding prevents the transport of bicarbonate and chloride ions across the membrane. The exact mechanism of action of N-(1-adamantyl)-4-iodobenzenesulfonamide as a fluorescent probe is less well understood, but it is thought to involve changes in the electronic environment of the sulfonamide group upon binding to proteins.

Biochemical and Physiological Effects:

N-(1-adamantyl)-4-iodobenzenesulfonamide has been shown to have a number of biochemical and physiological effects, including inhibition of AE protein activity and modulation of protein-protein interactions. Inhibition of AE proteins can lead to changes in acid-base balance, renal function, and pancreatic secretion. Modulation of protein-protein interactions can affect a wide range of biological processes, including signal transduction, protein folding, and protein degradation.

实验室实验的优点和局限性

One of the main advantages of N-(1-adamantyl)-4-iodobenzenesulfonamide is its specificity as an inhibitor of AE proteins. This specificity allows researchers to investigate the role of AE proteins in various physiological processes without affecting other ion transport mechanisms. Another advantage of N-(1-adamantyl)-4-iodobenzenesulfonamide is its fluorescent properties, which allow researchers to monitor protein-protein interactions in real-time. However, N-(1-adamantyl)-4-iodobenzenesulfonamide also has some limitations for lab experiments. For example, it is relatively insoluble in water, which can make it difficult to use in aqueous solutions. Additionally, its sulfonamide group can interact with a wide range of proteins, which can lead to non-specific binding and false-positive results.

未来方向

There are a number of future directions for research on N-(1-adamantyl)-4-iodobenzenesulfonamide. One area of interest is the development of new derivatives of N-(1-adamantyl)-4-iodobenzenesulfonamide with improved solubility and specificity for AE proteins. Another area of interest is the use of N-(1-adamantyl)-4-iodobenzenesulfonamide as a tool for investigating ion transport mechanisms in other cell types and tissues. Finally, N-(1-adamantyl)-4-iodobenzenesulfonamide may have potential applications in drug discovery, as its ability to modulate protein-protein interactions could be used to develop new drugs that target specific proteins involved in disease processes.

合成方法

N-(1-adamantyl)-4-iodobenzenesulfonamide can be synthesized by reacting 4-iodobenzenesulfonyl chloride with 1-adamantylamine in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, with the amine group of 1-adamantylamine displacing the chloride ion on the sulfonyl chloride. The resulting product is a white crystalline solid that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).

属性

产品名称 |

N-(1-adamantyl)-4-iodobenzenesulfonamide |

|---|---|

分子式 |

C16H20INO2S |

分子量 |

417.3 g/mol |

IUPAC 名称 |

N-(1-adamantyl)-4-iodobenzenesulfonamide |

InChI |

InChI=1S/C16H20INO2S/c17-14-1-3-15(4-2-14)21(19,20)18-16-8-11-5-12(9-16)7-13(6-11)10-16/h1-4,11-13,18H,5-10H2 |

InChI 键 |

HEKSCVPXFVLSQY-UHFFFAOYSA-N |

SMILES |

C1C2CC3CC1CC(C2)(C3)NS(=O)(=O)C4=CC=C(C=C4)I |

规范 SMILES |

C1C2CC3CC1CC(C2)(C3)NS(=O)(=O)C4=CC=C(C=C4)I |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Bromo-2-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-5-methylphenyl methyl ether](/img/structure/B288170.png)

![2-[4-(Anilinocarbonyl)phenyl]-2-oxoethyl 4-aminobenzoate](/img/structure/B288187.png)